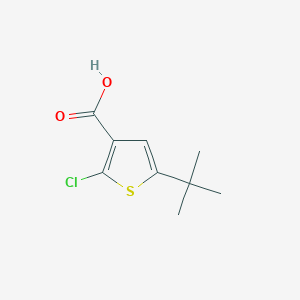

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-2-chlorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKAJRVQPNOHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid, with the CAS number 1600940-59-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a thiophene ring substituted with a tert-butyl group and a chlorine atom, which significantly influences its biological properties. The carboxylic acid functional group enhances its solubility and interaction with biological targets.

This compound is hypothesized to interact with various biological pathways, primarily through enzyme inhibition and receptor modulation. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, critical for binding to target proteins.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

Thiophene derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing therapeutics aimed at conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation and induce programmed cell death could be linked to its interaction with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Case Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives, including this compound, demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating significant antimicrobial activity.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 64 |

| Control (Ampicillin) | 16 |

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that the compound could reduce nitric oxide production in lipopolysaccharide-stimulated macrophages. This effect was measured using the Griess reagent assay.

| Treatment | Nitric Oxide Production (µM) |

|---|---|

| Control | 15 |

| This compound (50 µM) | 8 |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiophene derivatives, revealing that modifications at the chlorine position can enhance biological activity. Additionally, molecular docking studies suggest that the compound effectively binds to CDK2, supporting its role as a potential anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development

One of the primary applications of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid is in the synthesis of anticoagulant drugs. It serves as an intermediate in the production of rivaroxaban, a well-known direct factor Xa inhibitor used to prevent thromboembolic disorders. Rivaroxaban has been shown to be effective in preventing deep vein thrombosis and pulmonary embolism, making it a critical compound in modern medicine .

Bioisosteric Modifications

The compound's carboxylic acid functionality can be modified to explore bioisosteric replacements that enhance pharmacological properties. Research indicates that substituting different groups can lead to improved potency and selectivity in drug candidates . The strategic use of bioisosteres allows medicinal chemists to optimize lead compounds while maintaining or enhancing their therapeutic effects.

Organic Synthesis

Synthesis of Thiophene Derivatives

This compound is instrumental in synthesizing various thiophene derivatives through electrophilic aromatic substitution reactions. These derivatives are valuable in developing agrochemicals and pharmaceuticals. For example, it can be utilized to synthesize compounds with insecticidal properties, targeting pests such as aphids and whiteflies .

Functional Group Transformations

The compound can undergo various transformations, including halogenation and acylation, leading to the formation of diverse functional groups. Such transformations are crucial for developing complex organic molecules with specific biological activities or material properties .

Material Science

Conductive Polymers

In material science, thiophene derivatives are known for their electronic properties. The incorporation of this compound into polymer matrices can enhance conductivity and stability. Recent studies have focused on creating regioregular thiophene-based conjugated polymers for applications in organic electronics, such as organic solar cells and field-effect transistors .

Nanocomposite Development

The compound can also be used to develop nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into composite materials, researchers aim to create materials suitable for advanced applications in electronics and coatings .

Case Studies

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid and related compounds:

Substituent Effects on Activity

- Tert-butyl vs. Smaller Alkyl Groups : The tert-butyl group in the target compound confers greater metabolic stability compared to methyl or ethyl esters, as seen in SAR107375, where neutral P1 fragments were optimized for microsomal stability .

- Chlorine Position : Chlorine at the 2-position (vs. 5-position in SAR107375) may influence electronic effects on the carboxylic acid moiety, altering interactions with enzymatic active sites .

- Carboxylic Acid vs.

Crystallographic and Conformational Insights

Compounds with tert-butyl groups, such as tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid, exhibit distinct crystal packing due to steric effects. For example, dihedral angles between aromatic rings in such structures range from 27–67°, suggesting conformational flexibility that could influence binding to biological targets .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid typically involves:

- Introduction of the tert-butyl group at the 5-position of the thiophene ring.

- Selective chlorination at the 2-position.

- Carboxylation at the 3-position of the thiophene ring.

The regioselectivity of these substitutions is critical to obtain the desired compound without significant isomeric impurities.

Lithiation-Carboxylation Route

A prominent and practical method for preparing chlorothiophene carboxylic acids, which can be adapted for 5-(tert-butyl) derivatives, is the directed lithiation followed by carboxylation with carbon dioxide.

- Directed ortho-lithiation: 2-chlorothiophene or 5-(tert-butyl)-2-chlorothiophene is treated with n-butyllithium at low temperatures (≤ -30 °C) to selectively lithiate the 3-position (adjacent to the chlorine).

- Carboxylation: The lithiated intermediate is then reacted with carbon dioxide gas to introduce the carboxyl group at the 3-position.

- Work-up: Acidification and extraction yield the carboxylic acid product.

- High regioselectivity due to directed lithiation.

- Avoids over-chlorination and excessive side products.

- Environmentally friendly with minimal waste generation compared to chlorination methods using sodium hypochlorite.

- A method for producing 5-chlorothiophene-2-carboxylic acid involves adding n-butyllithium to 2-chlorothiophene at ≤ -30 °C, stirring for at least 30 minutes, then introducing CO₂ to form the carboxyl group. This approach can be adapted by starting from 5-(tert-butyl)-2-chlorothiophene to achieve the target compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-(tert-butyl)-2-chlorothiophene + n-BuLi (1.05-1.3 equiv) at ≤ -30 °C | Directed lithiation at 3-position |

| 2 | Carbon dioxide gas introduced at low temperature | Carboxylation to form acid group |

| 3 | Acidification with HCl, extraction with organic solvents | Work-up and isolation of product |

Formylation-Oxidation-Chlorination Pathway

Another synthetic approach involves a multi-step sequence starting from 2-chlorothiophene derivatives:

- Formylation: Introduction of a formyl group at the 5-position using formylation reagents such as phosphorus oxychloride or thionyl chloride in the presence of N,N-dimethylformamide (DMF).

- Oxidation: The aldehyde group is oxidized to the carboxylic acid.

- Chlorination: Chlorination at the 2-position is achieved using chlorinating agents like trichloroisocyanuric acid or sodium hypochlorite.

This method is more complex and may suffer from isomeric impurities due to similar reactivities of thiophene positions and isomeric starting materials. It also generates more waste, making it less environmentally favorable.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-chlorothiophene + POCl₃ or SOCl₂ + DMF | Formylation at 5-position |

| 2 | Oxidant (e.g., KMnO₄ or other suitable oxidant) | Oxidation of aldehyde to acid |

| 3 | Chlorinating agent (e.g., trichloroisocyanuric acid) | Chlorination at 2-position |

This pathway is documented for 5-chlorothiophene-2-carboxylic acid but requires adaptation for tert-butyl substitution.

Direct Chlorination of Thiophene-2-carboxylic Acid Derivatives

Direct chlorination of thiophene-2-carboxylic acid derivatives using reagents such as trichloroisocyanuric acid under acidic conditions can yield 5-chlorothiophene-2-carboxylic acid. However, controlling regioselectivity is challenging, and over-chlorination or formation of multiple isomers can occur.

This method is less preferred for this compound due to the steric hindrance introduced by the tert-butyl group and the need for precise chlorination at the 2-position.

Incorporation of the Tert-butyl Group

The tert-butyl group is generally introduced via:

- Electrophilic aromatic substitution: Using tert-butyl chloride or tert-butyl alcohol under acidic conditions to alkylate the thiophene ring at the 5-position before further functionalization.

- Cross-coupling reactions: Using organometallic reagents (e.g., tert-butyl lithium or Grignard reagents) to introduce the tert-butyl substituent.

The tert-butyl group stabilizes the molecule and influences the regioselectivity of subsequent lithiation and carboxylation steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Directed Lithiation-Carboxylation | 5-(tert-butyl)-2-chlorothiophene | n-Butyllithium (≤ -30 °C), CO₂, acid work-up | High regioselectivity, environmentally friendly | Requires low temperature control |

| Formylation-Oxidation-Chlorination | 2-chlorothiophene derivatives | POCl₃/SOCl₂ + DMF, oxidants, chlorinating agents | Uses inexpensive reagents | Complex, isomer formation, waste generation |

| Direct Chlorination | Thiophene-2-carboxylic acid | Trichloroisocyanuric acid, acidic conditions | One-pot, straightforward | Poor regioselectivity, over-chlorination risk |

Research Findings and Notes

- The lithiation-carboxylation method provides a selective route to 5-chlorothiophene-2-carboxylic acid derivatives with high purity and yield, minimizing environmental impact.

- The formylation-oxidation-chlorination sequence, while cost-effective in raw materials, suffers from impurity issues due to isomeric starting materials and generates significant waste, limiting its industrial appeal.

- Incorporation of the tert-butyl group prior to lithiation improves regioselectivity and yields of the desired product, as evidenced by synthetic routes to heterocyclic carboxamide derivatives involving 5-(tert-butyl)thiophene-2-carboxylic acid analogs.

- The direct chlorination method is less favored for substituted thiophenes due to difficulty in controlling substitution patterns and environmental concerns.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer: Synthesis typically involves three stages:

Friedel-Crafts alkylation to introduce the tert-butyl group onto the thiophene ring using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Electrophilic chlorination at the 2-position using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) .

Carboxylation at the 3-position via carbonylation with CO under palladium catalysis or hydrolysis of a pre-installed nitrile group .

Key intermediates include tert-butyl-thiophene derivatives and chlorinated precursors. Monitor reaction progress using TLC and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

- Methodological Answer:

- ¹H/¹³C NMR : Tert-butyl protons appear as a singlet at δ ~1.4 ppm. Thiophene ring protons resonate at δ 6.5–7.5 ppm, with splitting patterns indicating substitution positions. Carboxylic acid protons (if free) are broad near δ 12 ppm .

- IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ confirms the carboxylic acid group .

- Mass Spectrometry (ESI-MS) : Look for [M-H]⁻ peaks matching the molecular weight (e.g., ~232 g/mol for C₉H₁₁ClO₂S) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What storage conditions and handling protocols are recommended to maintain stability?

- Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl or carboxylic acid groups .

- Avoid prolonged exposure to light, moisture, or strong acids/bases. Use anhydrous solvents (e.g., THF, DCM) for solutions .

- Handle in a fume hood with nitrile gloves and protective eyewear due to potential irritancy .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during chlorination of tert-butyl-substituted thiophenes?

- Methodological Answer:

- Use directing groups : The tert-butyl group electronically deactivates the thiophene ring, favoring chlorination at the less hindered 2-position. Confirm regiochemistry via NOESY NMR or single-crystal XRD .

- Computational modeling (DFT) : Calculate electron density maps to predict reactive sites. Pair with kinetic studies using stopped-flow UV-Vis to validate chlorination pathways .

Q. What strategies mitigate decomposition of the carboxylic acid group during coupling reactions?

- Methodological Answer:

- Protection/Deprotection : Convert the carboxylic acid to a methyl ester (MeOH/H₂SO₄), perform couplings (e.g., amidation with EDC/HOBt), then hydrolyze back with LiOH/THF/H₂O .

- Low-temperature reactions : Conduct couplings at 0–4°C to minimize decarboxylation. Monitor by FTIR for loss of the carboxylic acid peak .

Q. How should contradictory crystallographic data between computational predictions and experimental results be resolved?

- Methodological Answer:

- Re-examine computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., PCM for DMSO) to better match experimental conditions .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing. Validate with solid-state NMR to resolve proton environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.